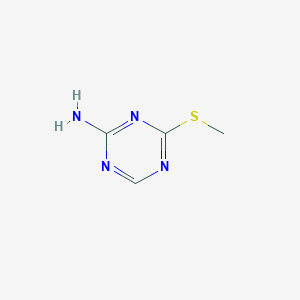

4-(Methylthio)-1,3,5-triazin-2-amine

Beschreibung

Contextualization within the Triazine Class of Heterocyclic Compounds

Triazines are a class of heterocyclic organic compounds characterized by a six-membered ring structure containing three nitrogen atoms. There are three constitutional isomers of triazine, distinguished by the positions of their nitrogen atoms: 1,2,3-triazine (B1214393), 1,2,4-triazine (B1199460), and 1,3,5-triazine (B166579). jmchemsci.comwikipedia.org The 1,3,5-triazine isomer, also known as s-triazine, is the most common and well-studied. wikipedia.org 4-(Methylthio)-1,3,5-triazin-2-amine belongs to this symmetrical triazine family and serves as a key intermediate in the synthesis of more complex molecules. researchgate.net

The properties and applications of triazine derivatives are heavily influenced by the substituents attached to the triazine ring. The presence of the methylthio (-SCH3) group and an amine (-NH2) group at positions 4 and 2 respectively, imparts specific reactivity and physicochemical properties to this compound, making it a versatile precursor in organic synthesis. sigmaaldrich.comcymitquimica.com

Significance of the 1,3,5-Triazine Scaffold in Chemical and Biological Sciences

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and materials science due to its unique electronic properties, metabolic stability, and ability to form multiple hydrogen bonds. researchgate.netmdpi.com This scaffold is found in a wide range of biologically active compounds, including those with anticancer, antimicrobial, antiviral, and antimalarial properties. researchgate.net The ease with which the 1,3,5-triazine ring can be functionalized allows for the creation of large libraries of compounds for drug discovery and other applications. mdpi.com

In materials science, the 1,3,5-triazine core is utilized in the development of polymers, dyes, and other functional materials. For instance, melamine (B1676169) (1,3,5-triazine-2,4,6-triamine) is a key component in the production of melamine resins, which are known for their durability and heat resistance. wikipedia.org The versatility of the 1,3,5-triazine scaffold continues to drive research into new materials with tailored properties. mdpi.com

Overview of Research Trajectories for this compound and its Derivatives

Research involving this compound and its derivatives has followed several key trajectories, primarily focused on leveraging the reactivity of the triazine core and its substituents to create novel molecules with specific biological activities or material properties.

One major area of investigation is in the field of medicinal chemistry . Scientists have synthesized numerous derivatives by modifying the amine and methylthio groups to explore their potential as therapeutic agents. These derivatives have been evaluated for a range of biological activities, including:

Anticancer Activity: Researchers have designed and synthesized molecular hybrids incorporating the 1,3,5-triazine scaffold with other pharmacophores, such as sulfonamides, to develop new anticancer agents. nih.gov These compounds have shown cytotoxic activity against various cancer cell lines, including colon, breast, and cervical cancer. nih.gov

Antimicrobial Activity: Derivatives of 1,3,5-triazine have been synthesized and tested for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Enzyme Inhibition: The 1,3,5-triazine scaffold has been used to develop inhibitors for various enzymes, such as dihydrofolate reductase (DHFR) and mTOR, which are important targets in cancer therapy. mdpi.com

Serotonin (B10506) Receptor Agents: Certain 1,3,5-triazine derivatives have been identified as potent ligands for the 5-HT6 serotonin receptor, showing potential for the treatment of cognitive impairment. researchgate.net

Another significant research direction is the use of this compound as a building block in organic synthesis . Its reactive sites allow for the construction of more complex heterocyclic systems. For example, it has been used in the synthesis of various trisubstituted 1,3,5-triazine derivatives.

In the realm of materials science , while less explored for this specific compound, the broader class of 1,3,5-triazines is integral to the development of functional materials. The structural features of this compound could potentially be exploited in the design of novel polymers or organic materials with specific electronic or optical properties.

The following table provides a summary of the key properties of this compound:

| Property | Value |

| CAS Number | 27282-89-9 |

| Molecular Formula | C4H6N4S |

| Molecular Weight | 142.18 g/mol |

| Appearance | Solid |

| InChI Key | SQROAKSRUALIEJ-UHFFFAOYSA-N |

The following table summarizes selected research findings on the biological activities of derivatives of this compound and other 1,3,5-triazines:

| Derivative Class | Biological Activity | Key Findings |

| 2-[(4-amino-6-R²-1,3,5-triazin-2-yl)methylthio]-N-(1-R¹-imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamides | Anticancer | Exhibited cytotoxic activity against HCT-116, MCF-7, and HeLa cancer cell lines. nih.gov |

| Substituted 1,3,5-triazines with 4-amino-6-(tert-butyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one | Antimicrobial | Showed excellent activity against a panel of microorganisms. researchgate.net |

| 4-((1H-indol-3-yl)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine | 5-HT6 Serotonin Receptor Agent | Displayed significant procognitive action and specific anxiolytic-like effects in vivo. researchgate.net |

| 1,3,5-triazine analogs bearing a heteroatom (O/S) spiro-ring | hDHFR Inhibition | Exhibited potent inhibitory activity against human dihydrofolate reductase. mdpi.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methylsulfanyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4S/c1-9-4-7-2-6-3(5)8-4/h2H,1H3,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQROAKSRUALIEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50516121 | |

| Record name | 4-(Methylsulfanyl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27282-89-9 | |

| Record name | 4-(Methylsulfanyl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylsulfanyl)-1,3,5-triazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Chemical Transformations of 4 Methylthio 1,3,5 Triazin 2 Amine

Established Synthetic Routes to the 4-(Methylthio)-1,3,5-triazin-2-amine Core

The construction of the this compound framework can be achieved through several synthetic approaches, primarily involving the sequential modification of a pre-existing triazine ring or the condensation of smaller building blocks.

While less common for this specific molecule, condensation reactions represent a fundamental approach to forming the 1,3,5-triazine (B166579) ring. Conceptually, this could involve the cyclization of a biguanide (B1667054) derivative with an appropriate ester. For instance, the reaction of S-methylisothiourea with a suitable acylating agent could, in principle, lead to the formation of the desired triazine ring, although specific examples for this compound are not extensively documented in readily available literature.

The most practical and widely employed method for synthesizing substituted 1,3,5-triazines is the sequential nucleophilic substitution of chlorine atoms in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). mdpi.comnih.gov This temperature-controlled, stepwise process allows for the introduction of different substituents onto the triazine core. mdpi.comnih.gov

The synthesis of this compound from cyanuric chloride typically involves a two-step nucleophilic substitution:

Amination: The first chlorine atom is substituted by an amino group through the reaction of cyanuric chloride with ammonia (B1221849). This reaction is generally carried out at low temperatures (0-5 °C) to favor monosubstitution, yielding 2-amino-4,6-dichloro-1,3,5-triazine. nih.gov

Thiolation: The second chlorine atom of the resulting 2-amino-4,6-dichloro-1,3,5-triazine is then replaced by a methylthio group. This is achieved by reacting the intermediate with sodium thiomethoxide or methyl mercaptan in the presence of a base. This step is typically conducted at a slightly elevated temperature compared to the initial amination to facilitate the second substitution.

The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for a controlled and selective synthesis. mdpi.com

A similar multi-step approach is utilized for the synthesis of various analogs, such as 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio] derivatives, which are synthesized from esters and appropriate biguanide hydrochlorides. nih.gov

Table 1: Key Intermediates in the Multi-step Synthesis of this compound

| Intermediate Compound | Starting Material | Reagent |

| 2-Amino-4,6-dichloro-1,3,5-triazine | Cyanuric chloride | Ammonia |

| This compound | 2-Amino-4,6-dichloro-1,3,5-triazine | Sodium thiomethoxide |

One-pot syntheses of 1,3,5-triazine derivatives offer an efficient alternative to multi-step procedures by combining multiple reaction steps in a single vessel. nih.govsynthical.com While a specific one-pot synthesis for this compound is not prominently described, the general principles can be applied. For instance, a sequential one-pot strategy starting from cyanuric chloride could be envisioned, where the careful control of reaction conditions and the sequential addition of ammonia and then sodium thiomethoxide could yield the final product without the isolation of intermediates. synthical.com

Furthermore, multicomponent reactions have been developed for the synthesis of other substituted triazines, such as 2-alkyl substituted 4-aminoimidazo[1,2-a] nih.govsynthical.comnih.govtriazines, which can be conveniently performed under microwave irradiation. nih.gov

Derivatization and Functionalization Strategies of this compound

The this compound core can be further modified to introduce a variety of functional groups, primarily through nucleophilic substitution reactions on the triazine ring.

The triazine ring in this compound is susceptible to nucleophilic attack. The methylthio group can act as a leaving group and can be displaced by other nucleophiles, such as amines, alcohols, or other sulfur-containing nucleophiles. This allows for the synthesis of a diverse range of 2,4-disubstituted-1,3,5-triazine-2-amines. The ease of displacement of the methylthio group will depend on the nature of the incoming nucleophile and the reaction conditions employed. This strategy is a cornerstone in the synthesis of various biologically active triazine derivatives. mdpi.comnih.gov

Table 2: Potential Nucleophilic Substitution Reactions on this compound

| Nucleophile | Potential Product |

| Secondary Amine (e.g., Morpholine) | 4-Morpholino-1,3,5-triazin-2-amine |

| Alcohol (e.g., Ethanol) | 4-Ethoxy-1,3,5-triazin-2-amine |

| Thiol (e.g., Ethanethiol) | 4-(Ethylthio)-1,3,5-triazin-2-amine |

The 1,3,5-triazine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution. However, the presence of the electron-donating amino (-NH₂) and methylthio (-SCH₃) groups increases the electron density of the ring, making it more amenable to attack by electrophiles compared to the unsubstituted triazine. nih.gov

While specific examples of electrophilic aromatic substitution on this compound are not widely reported, it is plausible that under certain conditions, reactions such as nitration, halogenation, or Friedel-Crafts type reactions could occur. The directing effects of the amino and methylthio groups would influence the position of substitution on the triazine ring. For instance, formaldehyde, in the presence of an acid catalyst, can participate in electrophilic aromatic substitution with electron-rich aromatic compounds to yield hydroxymethylated derivatives. wikipedia.org

Reduction Reactions of Functional Groups within this compound Derivatives

While the 1,3,5-triazine ring is relatively stable to reduction, functional groups appended to its derivatives can be selectively reduced. A common transformation for thioethers in heterocyclic chemistry is the reductive desulfurization of the methylthio group. This reaction typically employs reducing agents like Raney Nickel. The treatment of a this compound derivative with Raney Nickel would likely lead to the replacement of the methylthio group with a hydrogen atom, yielding the corresponding 1,3,5-triazin-2-amine (B31629) derivative. This method is valuable for removing the thioether functionality when it is no longer needed after serving its purpose as an activating or directing group in a synthetic sequence. organic-chemistry.org

Other functional groups that might be introduced onto derivatives of the parent molecule, such as nitro groups or carbonyls on substituents, could also be targeted for reduction. Standard reduction methodologies, including catalytic hydrogenation (e.g., H₂/Pd-C) for nitro groups or sodium borohydride (B1222165) for ketones, would be applicable, assuming chemoselectivity is controlled to avoid affecting the triazine core.

Oxidation Reactions of the Methylthio Group to Sulfoxides and Sulfones

The sulfur atom of the methylthio group in this compound and its derivatives is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxides and sulfones. researchgate.net These oxidized derivatives are of significant interest as the sulfoxide (B87167) and sulfone moieties can alter the electronic properties and biological activity of the parent molecule.

The selective oxidation to the sulfoxide is typically achieved using mild oxidizing agents. Common reagents for this transformation include hydrogen peroxide (H₂O₂) under controlled conditions or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. organic-chemistry.org Over-oxidation to the sulfone can be a competing reaction, but careful control of stoichiometry and reaction parameters can favor the formation of the sulfoxide. organic-chemistry.org

For the synthesis of the corresponding methylsulfonyl derivatives, stronger oxidizing conditions are required. This is often accomplished by using an excess of the oxidizing agent, such as m-CPBA or hydrogen peroxide, sometimes in the presence of a catalyst like sodium tungstate. organic-chemistry.orgresearchgate.net The resulting sulfones are valuable synthetic intermediates, as the methylsulfonyl group is an excellent leaving group, facilitating nucleophilic aromatic substitution reactions at the C4 position of the triazine ring.

| Oxidizing Agent | Typical Conditions | Primary Product | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Stoichiometric amount, no catalyst | Methylsulfinyl (Sulfoxide) | researchgate.net |

| meta-Chloroperoxybenzoic acid (m-CPBA) | 1 equivalent, low temperature | Methylsulfinyl (Sulfoxide) | organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) with Sodium Tungstate (Na₂WO₄) | Excess H₂O₂, catalytic Na₂WO₄ | Methylsulfonyl (Sulfone) | researchgate.net |

| meta-Chloroperoxybenzoic acid (m-CPBA) | >2 equivalents | Methylsulfonyl (Sulfone) | organic-chemistry.org |

Synthesis of Hybrid Molecules Incorporating the this compound Moiety

The concept of creating hybrid molecules involves combining two or more distinct pharmacophoric units into a single molecule. This strategy aims to develop new compounds with potentially enhanced biological activity, novel mechanisms of action, or improved pharmacokinetic profiles. The 1,3,5-triazine scaffold, including the this compound moiety, is a popular platform for designing such hybrids due to its versatile reactivity. researchgate.netnih.gov

One common approach involves using 4-amino-6-R-1,3,5-triazine-2-thiol, a direct precursor to the methylthio derivative, as a building block. The thiol group can be alkylated with electrophiles that contain another biologically active moiety. For instance, reaction with N-chloroacetyl derivatives of hydroquinolines has been used to synthesize hybrid heterocyclic systems. scispace.com

Another strategy involves designing molecular hybrids that combine the triazine ring with other fragments known for their biological relevance, such as sulfonamides. nih.gov In this design, the triazine core acts as a central scaffold to which other pharmacophores are attached. For example, new potential anticancer agents have been designed as molecular hybrids containing both a triazine ring and a sulfonamide fragment. nih.gov Similarly, hybrid molecules composed of 2,4-diamino-1,3,5-triazines and coumarin (B35378) or 2-imino-coumarin moieties have been synthesized and evaluated for their cytotoxic properties. nih.govmdpi.com These syntheses often proceed by reacting substituted 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitriles with other precursors like 2-hydroxybenzaldehydes. mdpi.com

| Triazine Precursor | Linked Moiety | Synthetic Strategy | Reference |

|---|---|---|---|

| 4-Amino-6-(substituted)-1,3,5-triazine-2-thiol | Hydroquinoline | Alkylation of the thiol group with N-chloroacetyl hydroquinolines | scispace.com |

| 4-Amino-6-R-1,3,5-triazin-2-yl ring | 2-Mercaptobenzenesulfonamide | Multi-step synthesis involving reaction with biguanide hydrochlorides | nih.gov |

| 2-(4,6-Diamine-1,3,5-triazin-2-yl)acetonitrile | 2-Imino-coumarin | Reaction with 2-hydroxybenzaldehydes | nih.govmdpi.com |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including 1,3,5-triazine derivatives, to create more environmentally friendly and efficient processes. rsc.org Traditional methods for synthesizing triazines often involve prolonged reaction times, high temperatures, and the use of volatile organic solvents. nih.gov Green approaches, such as microwave-assisted and sonochemical synthesis, offer significant advantages. mdpi.comchim.it

Microwave irradiation has proven to be a highly effective method for the synthesis of 1,3,5-triazines. chim.it It dramatically reduces reaction times from hours to minutes and often leads to higher yields and purer products, minimizing the need for extensive purification. rsc.orgchim.it This technique is particularly advantageous for the nucleophilic substitution reactions typically used to build the triazine core.

Sonochemistry, which utilizes ultrasound to promote chemical reactions, is another powerful green tool. nih.gov The synthesis of 1,3,5-triazine derivatives has been successfully achieved using sonochemical methods, with reactions completed in as little as five minutes. nih.govresearchgate.net A key benefit of this approach is the ability to use water as a solvent, which is a significant improvement over traditional organic solvents. nih.gov Comparative analysis has shown that sonochemical protocols can be substantially "greener" than classical heating methods when evaluated against the 12 principles of green chemistry. nih.gov These sustainable methods, while demonstrated for various 1,3,5-triazine derivatives, are directly applicable to the synthesis of this compound and its analogues. mdpi.com

| Parameter | Conventional Heating | Green Chemistry Approaches (Microwave/Sonochemistry) | Reference |

|---|---|---|---|

| Reaction Time | Often several hours | Minutes | nih.govchim.it |

| Energy Consumption | High (prolonged heating and cooling) | Low (short reaction times, targeted energy input) | nih.gov |

| Solvent | Typically organic solvents (e.g., THF, DMF) | Often water or solvent-free conditions | nih.govchim.it |

| Yield | Variable | Generally good to excellent | chim.it |

| Environmental Impact | Higher (solvent waste, energy use) | Significantly lower | nih.govmdpi.com |

Iii. Advanced Spectroscopic and Structural Characterization of 4 Methylthio 1,3,5 Triazin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 4-(Methylthio)-1,3,5-triazin-2-amine and its derivatives, both ¹H and ¹³C NMR are crucial for confirming the molecular framework. The characterization of synthesized triazine products by NMR spectroscopy can sometimes be challenging due to low solubility in common deuterated solvents and the complexity of their spectra. tdx.cat The use of trifluoroacetic acid (TFA) as a cosolvent can improve solubility by protonating the triazines, which reduces intermolecular hydrogen bonding and π-stacking interactions. tdx.cat It is also known that aminosubstituted-1,3,5-triazines can exist as a mixture of rotamers in conformational equilibrium due to the restricted rotation of the bonds between the triazine ring and the amino substituents. tdx.cat

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the methylthio group (-SCH₃), the amine group (-NH₂), and the triazine ring proton.

For derivatives of 1,3,5-triazine (B166579), the chemical shifts of protons can vary significantly depending on the nature of the substituents. For example, in a study of 2-(4,6-dimethoxy-1,3,5-triazin-2-ylamino)-3-methylbutanoic acid, the methoxy (B1213986) protons (O-CH₃) appeared as singlets at δ 3.81 and 3.84 ppm, while the N-H proton was observed as a doublet at δ 8.03 ppm. nih.gov In another derivative, 2-(4,6-dimethoxy-1,3,5-triazin-2-ylamino)-4-methylpentanoic acid, the methoxy protons were also observed as singlets at δ 3.80 and 3.84 ppm, with the N-H proton appearing as a doublet at δ 8.16 ppm. nih.gov The complexity of ¹H-NMR spectra in some triazine derivatives can be attributed to the presence of multiple conformers in equilibrium. tdx.cat

Table 1: Representative ¹H NMR Spectral Data for 1,3,5-Triazine Derivatives

| Compound | Functional Group | Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|---|

| 2-(4,6-dimethoxy-1,3,5-triazin-2-ylamino)-3-methylbutanoic acid | O-CH₃ | 3.81, 3.84 | s |

| N-H | 8.03 | d | |

| 2-(4,6-dimethoxy-1,3,5-triazin-2-ylamino)-4-methylpentanoic acid | O-CH₃ | 3.80, 3.84 | s |

Data sourced from a study on 1,3,5-triazine amino acid derivatives. nih.gov

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for the carbon atom of the methylthio group, and the carbon atoms of the triazine ring. The chemical shifts of the triazine ring carbons are particularly informative about the substitution pattern.

For instance, in 2-(4,6-dimethoxy-1,3,5-triazin-2-ylamino)-3-methylbutanoic acid, the carbons of the methoxy groups (O-CH₃) resonate at δ 54.65 and 54.76 ppm, while the triazine ring carbons appear at δ 168.48, 172.28, and 173.68 ppm. nih.gov Similarly, for 2-(4,6-dimethoxy-1,3,5-triazin-2-ylamino)-4-methylpentanoic acid, the methoxy carbons are found at δ 54.64 and 54.75 ppm, and the triazine ring carbons at δ 168.27, 172.25, and 172.31 ppm. nih.gov

Table 2: Representative ¹³C NMR Spectral Data for 1,3,5-Triazine Derivatives

| Compound | Functional Group | Chemical Shift (δ ppm) |

|---|---|---|

| 2-(4,6-dimethoxy-1,3,5-triazin-2-ylamino)-3-methylbutanoic acid | O-CH₃ | 54.65, 54.76 |

| Triazine Ring C | 168.48, 172.28, 173.68 | |

| 2-(4,6-dimethoxy-1,3,5-triazin-2-ylamino)-4-methylpentanoic acid | O-CH₃ | 54.64, 54.75 |

Data sourced from a study on 1,3,5-triazine amino acid derivatives. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands are expected for the N-H stretching of the amine group, C-N stretching of the triazine ring, and C-S stretching of the methylthio group.

In related 1,3,5-triazine derivatives, the IR spectra show characteristic absorptions. For example, 2-(4,6-dimethoxy-1,3,5-triazin-2-ylamino)-3-methylbutanoic acid exhibits a broad band from 3570–2539 cm⁻¹ corresponding to O-H stretching of the carboxylic acid, a sharp band at 3259 cm⁻¹ for the N-H stretch of the amine, and a strong absorption at 1720 cm⁻¹ for the C=O stretch of the acid. nih.gov Similarly, 2-(4,6-dimethoxy-1,3,5-triazin-2-ylamino)-4-methylpentanoic acid shows a broad O-H band from 3443–2551 cm⁻¹, an N-H stretch at 3282 cm⁻¹, and a C=O stretch at 1725 cm⁻¹. nih.gov

Table 3: Key IR Absorption Bands for 1,3,5-Triazine Derivatives

| Compound | Functional Group | Wavenumber (cm⁻¹) |

|---|---|---|

| 2-(4,6-dimethoxy-1,3,5-triazin-2-ylamino)-3-methylbutanoic acid | O-H (acid) | 3570–2539 |

| N-H (amine) | 3259 | |

| C=O (acid) | 1720 | |

| 2-(4,6-dimethoxy-1,3,5-triazin-2-ylamino)-4-methylpentanoic acid | O-H (acid) | 3443–2551 |

| N-H (amine) | 3282 |

Data sourced from a study on 1,3,5-triazine amino acid derivatives. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

The electron impact mass spectra of 5-substituted 1,3,5-triazin-2-ones have been shown to exhibit characteristic fragmentations where the triazine nucleus remains intact, as well as extrusion and ring-contraction processes. arkat-usa.org For aliphatic amines, α-cleavage is a dominant fragmentation pattern. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. A study on the synthesis of 1,3,5-triazine amino acid derivatives confirmed the structures of the compounds using HRMS. nih.gov In the analysis of triazines and triazoles in grapes, HRMS was used for simultaneous and quantitative detection with high mass accuracy (mass error within 5 ppm). researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for the analysis of a wide range of molecules. While generally considered more suitable for high molecular weight samples, advancements have expanded its use for low-molecular-weight compounds. jeol.com High-energy collision-induced dissociation (CID) in TOF/TOF mode can provide structurally significant fragments. jeol.com For instance, protonated triazine molecules have shown losses of CH₄, CH₃, C₂H₃, and C₃H₇ in TOF-TOF spectra. jeol.com Quantitative analysis of symmetrical triazines has been demonstrated using MALDI-TOF MS. researchgate.netrsc.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(4,6-dimethoxy-1,3,5-triazin-2-ylamino)-3-methylbutanoic acid |

| 2-(4,6-dimethoxy-1,3,5-triazin-2-ylamino)-4-methylpentanoic acid |

X-ray Crystallography for Solid-State Structural Determination

Following a comprehensive search of scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for this compound has been publicly reported. This technique is fundamental for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

While crystallographic data exists for various derivatives of 1,3,5-triazine, this information is not directly applicable to the parent compound . The specific arrangement of the methylthio and amine groups on the triazine ring in the solid state, including details of its crystal system, space group, and unit cell dimensions, remains to be determined by future experimental investigation.

Table 3.4.1. Crystallographic Data for this compound (No published data available at the time of this writing.)

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

Elemental Analysis (C, H, N, S) for Compositional Verification

Elemental analysis is a crucial technique used to verify the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound, with the molecular formula C₄H₆N₄S, the theoretical composition can be calculated based on atomic weights. sigmaaldrich.com

The theoretical percentages are:

Carbon (C): 33.79%

Hydrogen (H): 4.25%

Nitrogen (N): 39.40%

Sulfur (S): 22.55%

While synthesis papers for related triazine derivatives often report experimental findings alongside calculated values to confirm purity and composition, a specific experimental report detailing the "found" elemental analysis values for this compound could not be located in the searched literature. Such experimental verification is essential to confirm the identity and purity of a sample.

Table 3.5.1. Elemental Composition of this compound (Experimental data not found in the reviewed literature.)

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 33.79 | Data Not Available |

| Hydrogen (H) | 4.25 | Data Not Available |

| Nitrogen (N) | 39.40 | Data Not Available |

Iv. Computational and Theoretical Studies of 4 Methylthio 1,3,5 Triazin 2 Amine

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and inherent reactivity of 4-(methylthio)-1,3,5-triazin-2-amine. DFT studies can determine the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. These parameters are crucial for understanding the molecule's stability and how it will interact with other chemical species.

For derivatives of 1,3,5-triazine (B166579), DFT calculations have been successfully used to describe the relationship between molecular structure and biological activity. researchgate.net Such studies reveal that the presence and nature of substituents significantly influence the electronic properties and, consequently, the compound's behavior. researchgate.net For this compound, DFT analysis would likely focus on:

Molecular Geometry: Predicting the most stable three-dimensional conformation of the molecule.

Orbital Energies (HOMO-LUMO): The energy gap between the HOMO and LUMO is an indicator of chemical reactivity and the ability to participate in electronic transitions. A smaller gap suggests higher reactivity.

Electrostatic Potential Maps: These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The nitrogen atoms of the triazine ring and the amine group are expected to be electron-rich sites, while the sulfur atom in the methylthio group also influences the electronic landscape.

Quantum-Chemical Descriptors: Parameters such as dipole moment, charge on specific atoms (e.g., nitrogen), and electron density are calculated to quantify features related to the molecule's potential interactions and toxicity. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein or enzyme. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. For this compound, docking simulations could be employed to explore its potential as an inhibitor for various enzymes.

Studies on structurally related 1,3,5-triazine derivatives have utilized molecular docking to investigate their interactions with targets like dihydrofolate reductase (DHFR), a key enzyme in cancer therapy. researchgate.net These simulations can reveal:

Binding Pose: The most favorable conformation and orientation of the ligand within the active site of the target protein.

Binding Affinity: A scoring function estimates the strength of the interaction, providing a prediction of how tightly the ligand will bind.

Key Interactions: Identification of specific amino acid residues in the target's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.

For example, in docking studies of triazine derivatives with human DHFR, the triazine core often forms critical hydrogen bonds with key residues in the active site, mimicking the binding of the natural substrate. researchgate.net The substituents on the triazine ring play a crucial role in establishing additional interactions that enhance binding affinity and selectivity. researchgate.net Docking simulations for this compound would likely explore the roles of the 2-amine and 4-methylthio groups in forming specific interactions within a given protein's binding pocket.

Table 1: Potential Molecular Docking Targets for 1,3,5-Triazine Derivatives

| Target Enzyme/Protein | Therapeutic Area | Rationale for Docking |

|---|---|---|

| Dihydrofolate Reductase (DHFR) | Cancer | 1,3,5-triazine is a known DHFR inhibitor scaffold. researchgate.net |

| Estrogen Receptor Alpha (ERα) | Breast Cancer | Triazine derivatives have shown anti-proliferative activity in breast cancer cell lines. researchgate.net |

| Phosphatidylinositol 3-kinase (PI3K) | Cancer | Certain 1,3,5-triazine compounds are identified as PI3K inhibitors. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, untested compounds. This approach is particularly useful for optimizing lead compounds in drug discovery.

A QSAR study was conducted on a series of 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio] derivatives, which are structurally very similar to this compound. nih.gov The goal of such studies is to identify key molecular descriptors—numerical values that represent specific properties of a molecule—that are statistically linked to a measured biological activity (e.g., anticancer potency). nih.gov

The steps in a typical QSAR analysis for triazine derivatives would involve:

Data Set: A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include physicochemical properties (e.g., LogP), electronic properties from quantum chemical calculations (e.g., dipole moment, atomic charges), and topological indices (representing molecular shape and branching). researchgate.net

Model Development: Statistical methods, such as multiple linear regression, are used to build a mathematical equation linking the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

For triazine derivatives, QSAR models have successfully identified that electronic properties, such as the charge on specific atoms, and descriptors related to molecular size and shape are crucial for their activity. researchgate.netnih.gov These models can guide the synthesis of new derivatives of this compound by predicting which structural modifications are likely to enhance a desired biological effect. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Studies

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time, offering deeper insights than the static pictures provided by docking. By simulating the movements of atoms and molecules, MD can be used to study the conformational flexibility of this compound and the stability of its complex with a biological target.

In the context of drug design, MD simulations are often performed after molecular docking to refine the binding pose and assess the stability of the ligand-protein complex. A recent computational investigation of an s-triazine-based inhibitor used MD simulations to understand its dynamic behavior within the active site of a matrix metalloproteinase (MMP-10). ekb.eg

Key insights from MD simulations include:

Conformational Flexibility: Analyzing how the structure of this compound changes over time in a solvent or a binding pocket.

Binding Stability: Assessing the stability of the interactions predicted by docking. Root Mean Square Deviation (RMSD) analysis can confirm if the ligand remains stably bound in the active site over the course of the simulation. ekb.eg

Free Energy of Binding: More advanced MD techniques, like MM-PBSA, can provide more accurate estimations of the binding affinity by considering solvation effects and entropic contributions.

Role of Water Molecules: MD simulations can reveal the crucial role of water molecules in mediating interactions between the ligand and the protein.

By simulating the dynamic behavior of the this compound-target complex, researchers can gain a more realistic understanding of the binding event, which is critical for the rational design of more potent and selective molecules. ekb.eg

Table 2: Names of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Dihydrofolate |

V. Biological and Medicinal Applications of 4 Methylthio 1,3,5 Triazin 2 Amine Derivatives

Anticancer Activities of Triazine Derivatives

Molecular hybridization, a strategy that combines distinct pharmacophores into a single molecule, has been effectively used to design novel 1,3,5-triazine (B166579) derivatives with enhanced anticancer properties. nih.govrsc.org By integrating fragments like 2-mercaptobenzenesulfonamide with the 4-amino-1,3,5-triazin-2-yl ring, researchers have developed compounds with significant cytotoxic potential. nih.gov

Derivatives of 4-(methylthio)-1,3,5-triazin-2-amine have demonstrated notable cytotoxic activity against a panel of human cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancers. nih.govnih.gov

In one study, a series of 2-[(4-amino-6-R²-1,3,5-triazin-2-yl)methylthio]-N-(1-R¹-imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamides were synthesized and evaluated. nih.gov The results indicated that compounds with R¹ substituents like 4-trifluoromethylbenzyl and 3,5-bis(trifluoromethyl)benzyl displayed potent activity, with IC₅₀ values (the concentration required to inhibit 50% of cell viability) ranging from 3.6 µM to 11.0 µM. nih.gov The presence of a 4-phenylpiperazin-1-yl substituent at the R² position was found to be particularly important for cytotoxicity against HCT-116 and MCF-7 cells. nih.gov

Similarly, another study on 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide (B165840) derivatives found that a majority of the synthesized compounds showed cytotoxic activity against HCT-116, HeLa, and MCF-7 cell lines, with IC₅₀ values below 100 μM. nih.gov Specifically, analogues containing a naphthyl moiety showed a significant contribution to the anticancer activity. nih.gov For instance, compound 37 from this series exhibited IC₅₀ values of 36 μM against HCT-116 and 34 μM against HeLa cells. nih.gov

Another class of mono- and bis(dimethylpyrazolyl)-s-triazine derivatives also showed promising activity. nih.gov Compound 4f , N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine, was particularly effective against HCT-116 cells with an IC₅₀ of 0.50 µM. nih.gov

The table below summarizes the cytotoxic activities of selected triazine derivatives.

| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Series 20-157 | 2-[(4-amino-6-R²-1,3,5-triazin-2-yl)methylthio]... | HCT-116, MCF-7, HeLa | 3.6 - 11.0 | nih.gov |

| Compound 37 | 2-(arylmethylthio)-N-(5-aryl-1,2,4-triazin-3-yl)... | HCT-116 | 36 | nih.gov |

| Compound 37 | 2-(arylmethylthio)-N-(5-aryl-1,2,4-triazin-3-yl)... | HeLa | 34 | nih.gov |

| Compound 4f | N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)... | HCT-116 | 0.50 | nih.gov |

| Compound 4f | N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)... | MCF-7 | 4.53 | nih.gov |

| Compound 5c | N-(4-chlorophenyl)-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)... | MCF-7 | 2.29 | nih.gov |

The anticancer effects of this compound derivatives are attributed to several mechanisms, including the ability to halt the cell division cycle and induce programmed cell death (apoptosis). researchgate.netnih.gov

The regulation of the cell cycle is a critical process, and its disruption is a hallmark of cancer. Certain triazine derivatives have been shown to interfere with this process, causing cancer cells to arrest at specific phases, thereby preventing their proliferation. nih.gov

Studies on 2-[(4-amino-6-R²-1,3,5-triazin-2-yl)methylthio] benzenesulfonamide derivatives revealed their ability to induce cell cycle arrest at both the G0/G1 and G2/M phases in cancer cells. nih.gov This disruption of the cell cycle is a key component of their cytotoxic effect, preventing the replication of damaged DNA and the subsequent proliferation of tumor cells. nih.gov The arrest at the G2/M phase is particularly significant as it indicates interference with the mitotic process. researchgate.net

Apoptosis is a natural, programmed process of cell death that is essential for eliminating damaged or cancerous cells. nih.gov A key strategy in cancer therapy is to trigger this process in tumor cells. researchgate.net Derivatives of 1,3,5-triazine have been shown to be effective inducers of apoptosis. nih.govnih.gov

Research has demonstrated that active triazine compounds can induce apoptosis in cancer cells that have both wild-type and mutant p53, a critical tumor suppressor protein. nih.govresearchgate.net This indicates that these compounds can trigger cell death through pathways that are independent of p53 function, which is a significant advantage as the p53 gene is mutated in over half of all human cancers. nih.govnih.gov The induction of apoptosis by these compounds has been confirmed through cytometric analysis, which detects the translocation of phosphatidylserine, and by observing dose-dependent morphological changes in cancer cells consistent with apoptosis. nih.gov Furthermore, these derivatives have been found to activate caspases, a family of proteases that are central to the execution of the apoptotic program, in HCT-116, HeLa, and MCF-7 cell lines. nih.gov

The p53 tumor suppressor protein is a crucial regulator of the cell cycle and apoptosis. nih.gov Its activity is tightly controlled by the MDM2 protein, which binds to p53 and targets it for degradation. nih.gov In many cancers where p53 is not mutated, MDM2 is overexpressed, leading to the inactivation of p53. nih.gov Therefore, blocking the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 and restore its tumor-suppressing functions. nih.govresearchgate.net

While the development of small-molecule inhibitors for this protein-protein interaction is an active area of research, studies on certain 2-[(4-amino-6-R²-1,3,5-triazin-2-yl)methylthio] benzenesulfonamide derivatives found that they did not inhibit the MDM2-p53 interaction. nih.gov However, these same compounds were still able to induce apoptosis, confirming their ability to act through p53-independent mechanisms. nih.gov This highlights the diverse mechanistic pathways that triazine derivatives can exploit to exert their anticancer effects.

The Epidermal Growth Factor Receptor (EGFR) is a protein that plays a key role in cell growth and proliferation. researchgate.net Its overexpression and hyperactivity are common in many types of cancer, making it a prime target for anticancer drugs. nih.gov Several 1,3,5-triazine derivatives have been identified as potent inhibitors of EGFR. nih.gov

For example, a series of mono- and bis(dimethylpyrazolyl)-s-triazine derivatives were developed to target EGFR and its downstream signaling pathways. nih.gov Compound 4f from this series, N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine, exhibited potent EGFR inhibitory activity with an IC₅₀ value of 61 nM, which is comparable to the established EGFR inhibitor Erlotinib (IC₅₀ of 69 nM). nih.gov This inhibition of EGFR contributes to the compound's ability to induce apoptosis in cancer cells. nih.gov The development of triazine derivatives as EGFR inhibitors represents a significant avenue for creating targeted cancer therapies. nih.gov

Mechanisms of Action in Anticancer Activity

PI3K-AKT-mTOR Signaling Pathway Modulation

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. mdpi.com Its dysregulation is a common feature in many human cancers, making it an attractive target for the development of new anticancer agents. mdpi.comnih.gov Derivatives of 1,3,5-triazine have been identified as potent inhibitors of this pathway, exhibiting promising antiproliferative activities. nih.govacs.org

Certain synthetic 1,3,5-triazine derivatives have demonstrated the ability to target the EGFR/PI3K/AKT/mTOR signaling cascade. nih.govacs.org For instance, studies have shown that specific mono- and bis(dimethylpyrazolyl)-s-triazine derivatives can significantly inhibit this pathway. One notable compound, N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (referred to as 4f in a study), showed remarkable inhibitory activity against PI3K, AKT, and mTOR. nih.govacs.org This compound reduced the concentrations of these key proteins, leading to the induction of apoptosis in cancer cells. nih.gov The EGFR/PI3K/AKT/mTOR signaling cascade is vital for tumor progression, and its inhibition by these triazine derivatives underscores their therapeutic potential. mdpi.comnih.gov

Research has identified that trisubstituted 1,3,5-triazine derivatives are particularly effective inhibitors of kinases within this pathway, such as the epidermal growth factor receptor (EGFR) and phosphatidylinositol-3-kinase (PI3K). nih.gov The inhibitory action on these upstream regulators disrupts the entire downstream signaling cascade, contributing to the observed anticancer effects.

Table 1: Inhibitory Activity of Triazine Derivative 4f on PI3K/AKT/mTOR Pathway

| Target Protein | Control Concentration (ng/mL) | Concentration after Treatment with 4f (ng/mL) | Fold Decrease |

|---|---|---|---|

| PI3K | 6.64 | 1.24 | 0.18 |

| AKT | 45.39 | 12.35 | 0.27 |

| mTOR | 86.39 | 34.36 | 0.39 |

Structure-Activity Relationship (SAR) Studies in Anticancer Agents

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic potential of lead compounds. For 1,3,5-triazine derivatives, SAR studies have provided valuable insights into the structural requirements for potent anticancer activity, particularly as mTOR inhibitors. nih.govnih.gov

The 1,3,5-triazine core serves as a versatile template for developing novel drugs for cancer therapy. nih.gov The antitumor activity is significantly influenced by the nature of the substituents on the triazine ring. nih.govnih.gov For instance, di-substituted s-triazine derivatives have been found to primarily inhibit enzymes like topoisomerase, while tri-substituted derivatives are more effective against components of the PI3K/Akt/mTOR pathway, including EGFR and PI3K itself. nih.gov

In the design of mTOR inhibitors based on the 1,2,4-triazine (B1199460) scaffold, the arylidene moiety linked to a hydrazinyl part of the structure was found to play a prominent role in cytotoxicity. nih.gov Substitution with a five-membered heterocyclic ring containing a nitro group, such as 5-nitrofuran-2-yl, resulted in the highest potency. nih.gov Furthermore, the presence of six-membered nitrogen-containing heterocycles like morpholine (B109124), piperidine, and piperazine (B1678402) on the triazine moiety has been shown to be beneficial for its antitumor activity. nih.gov These findings highlight that specific substitutions at various positions on the triazine ring are crucial for modulating the anticancer efficacy of these derivatives.

Antimicrobial Properties of Triazine Derivatives

The 1,3,5-triazine scaffold is a cornerstone in the development of a wide range of antimicrobial agents. nih.govresearchgate.netnih.gov The emergence of multidrug-resistant microorganisms has necessitated the search for novel antibiotics, and triazine derivatives have shown considerable promise in this area. nih.gov These compounds exhibit a broad spectrum of activity, including antibacterial, antifungal, antiviral, and antiprotozoal effects. nih.govaessweb.comconnectjournals.commdpi.comresearchgate.netnih.gov

Antibacterial Activity (e.g., against Staphylococcus aureus P209)

Derivatives of 1,3,5-triazine have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. aessweb.comconnectjournals.com Several synthesized compounds based on this scaffold have proven to be effective, showing promising minimum inhibitory concentrations (MIC) against a panel of microorganisms. aessweb.com

Studies have specifically highlighted the activity of these derivatives against Staphylococcus aureus, a common Gram-positive bacterium responsible for a variety of infections. mdpi.comumsha.ac.irmdpi.com For example, certain novel 1,2,4-triazine derivatives have shown high antimicrobial activity against S. aureus. biointerfaceresearch.com The introduction of specific functional groups, such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), nitro (-NO2), chloro (-Cl), and bromo (-Br), into the heterocyclic framework has been found to enhance the antibacterial properties of s-triazine derivatives. researchgate.netresearchgate.net While specific data against the P209 strain of S. aureus is not detailed, the broad activity against S. aureus suggests potential efficacy. For instance, some 4-piperazinylquinoline compounds featuring a 1,3,5-triazine moiety displayed noteworthy MIC values in the range of 3–12 μM against S. aureus. mdpi.com

Table 2: Antibacterial Activity of Selected Triazole Derivatives

| Compound | Test Organism | MIC (μg/mL) |

|---|---|---|

| 4c | S. aureus | 16 |

| 4c | B. subtilis | 20 |

| 4e | E. coli | 25 |

| 4e | S. typhi | 31 |

Data represents the activity of novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives. connectjournals.com

Antifungal Activity

Triazine derivatives have also been extensively investigated for their antifungal properties. researchgate.netnih.gov They have shown efficacy against various fungal strains, including Candida albicans, Aspergillus niger, and Cryptococcus neoformans. connectjournals.comnih.gov

The antifungal activity is often dependent on the specific substitutions on the triazine ring. For example, in a series of 4-amino-substituted-1,2,4-triazole-3-thiol derivatives, one compound (4e) exhibited better antifungal activity against C. albicans and A. niger compared to other synthesized compounds in the series. connectjournals.com Another study found that s-triazine-tetrazole analogs demonstrated excellent antifungal efficacy against C. albicans, with MIC values significantly lower than the reference drug fluconazole. nih.gov The mechanism for some of these derivatives may involve the inhibition of essential fungal enzymes like Candida 14α-demethylase. nih.gov The introduction of groups like -OH, -OCH3, -NO2, -Cl, and -Br can enhance the antifungal activity of the triazine framework. researchgate.netresearchgate.net

Table 3: Antifungal Activity of Triazole Derivative 4e

| Compound | Fungal Strain | MIC (μg/mL) |

|---|---|---|

| 4e | C. albicans | 24 |

| 4e | A. niger | 32 |

Data from a study on novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives. connectjournals.com

Antiviral Activity

The antiviral potential of 1,3,5-triazine derivatives is another area of active research. researchgate.netnih.gov These compounds have been associated with a wide range of therapeutic activities, including antiviral effects. researchgate.net

Research has demonstrated the efficacy of derivatives containing a methylthio group against plant viruses, such as the tobacco mosaic virus (TMV). A series of novel 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl-)-1,3,4-oxadiazole derivatives exhibited good curative effects against TMV. nih.gov Notably, one compound from this series displayed an EC50 value of 246.48 μg/mL, which was superior to the commercial antiviral agent Ningnanmycin. nih.gov More recently, 1,3,5-triazine derivatives containing a morpholine group were evaluated for their activity against pseudorabies virus (PRV) and vesicular stomatitis virus (VSV), with some compounds showing excellent antiviral effects. researchgate.net The proposed mechanism for some of these compounds involves the inhibition of PIKfyve kinase. researchgate.net

Antiprotozoal Activity

Derivatives of 1,3,5-triazine have also been explored for their potential to treat protozoal infections. nih.gov Hybrid molecules combining the 4-aminoquinoline (B48711) scaffold with a 1,3,5-triazine moiety have been developed and tested for their antimalarial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.com

These hybrid compounds were found to be active against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, with IC50 values ranging from 1 to 25 µM. mdpi.com Docking studies suggested that the most active compounds bind effectively to the P. falciparum dihydrofolate reductase-thymidylate synthase (pf-DHFR-TS), a key enzyme in the parasite's life cycle. mdpi.com This indicates that the triazine core can be a valuable component in the design of novel antiprotozoal agents.

Anti-malarial Activity

The global challenge of malaria, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum, necessitates the development of novel therapeutic agents. Derivatives of the triazine nucleus have been a focal point in this research. Studies on hybrid molecules combining the 4-aminoquinoline pharmacophore with a 1,3,5-triazine core have demonstrated notable in vitro antimalarial activity. A series of these hybrid compounds showed potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (RKL-2) strains of P. falciparum. zsmu.edu.ua This suggests that the triazine moiety can be a valuable component in the design of new antimalarials that may overcome existing resistance mechanisms.

Further research into 3-alkylthio-1,2,4-triazine dimers, which share the alkylthio-triazine structural feature, has revealed potent and selective toxicity against P. falciparum. One such methylthio homodimer exhibited an EC50 value of 26 nM. nih.gov The activity of these compounds underscores the potential of the methylthio-triazine scaffold in antimalarial drug discovery.

| Compound Class | Derivative Example | Activity Metric | Value | P. falciparum Strain | Reference |

|---|---|---|---|---|---|

| Hybrid 4-aminoquinoline-1,3,5-triazine | Compound 9a | IC50 | - | 3D7 & RKL-2 | zsmu.edu.ua |

| Hybrid 4-aminoquinoline-1,3,5-triazine | Compound 9c | IC50 | - | 3D7 & RKL-2 | zsmu.edu.ua |

| 3-Alkylthio-1,2,4-triazine Dimer | Methylthio homodimer | EC50 | 26 nM | Not Specified | nih.gov |

| 3-Alkylthio-1,2,4-triazine Dimer | Butylthio-containing dimer | EC50 | 96 nM | Not Specified | nih.gov |

Anti-tuberculosis Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, with multi-drug resistant strains posing a considerable challenge to effective treatment. Nitrogen-containing heterocycles, including triazines, have been investigated as potential sources of new anti-TB agents. sbreb.org Research into various isomers of triazine has shown promising results. For instance, a study on 1,2,3-triazine (B1214393) derivatives identified compounds with significant activity against the H37Rv strain of M. tuberculosis, with Minimum Inhibitory Concentration (MIC) values as low as <20 µM. sbreb.org

While research specifically on this compound derivatives is limited in this area, the broader class of diamino triazines has been explored as inhibitors of M. tuberculosis dihydrofolate reductase (DHFR). One of the most potent compounds from a designed series demonstrated a whole-cell activity MIC of 0.325 µM against the H37Rv strain, highlighting the potential of the triazine scaffold for developing novel anti-TB drugs.

| Compound Class | Derivative Example | Activity Metric | Value | M. tuberculosis Strain | Reference |

|---|---|---|---|---|---|

| 1,2,3-Triazine | Compound 5e | MIC | < 20 µM | H37Rv | sbreb.org |

| 1,2,3-Triazine | Compound 4c | MIC | < 40 µM | H37Rv | sbreb.org |

| 1,2,3-Triazine | Compound 6n | MIC | < 30 µM | H37Rv | sbreb.org |

| Diamino triazine | Compound 5i | MIC | 0.325 µM | H37Rv | nih.gov |

Herbicidal and Pesticidal Applications

Triazine derivatives are well-established as a major class of herbicides in modern agriculture. Compounds structurally related to this compound are known for their efficacy in controlling a wide range of broadleaf and grassy weeds in various crops.

The primary mode of action for triazine herbicides is the inhibition of photosynthesis. digitellinc.comontosight.ai These compounds specifically target the photosystem II (PSII) complex within the chloroplasts of plant cells. They function by binding to the D1 protein of the PSII reaction center, thereby blocking the electron transport chain. zsmu.edu.ua This disruption prevents the production of ATP and NADPH, which are essential energy carriers for the plant, ultimately leading to cell death and necrosis. sbreb.org The herbicidal activity is often quantified by the pI50 value, which is the negative logarithm of the molar concentration required for 50% inhibition of photosynthetic electron transport. For example, some novel 2-(benzylamino)-4-methyl-6-(trifluoromethyl)-1,3,5-triazines have shown pI50 values as high as 7.21, indicating potent inhibition.

A key advantage of triazine herbicides is their selectivity, allowing for effective weed control without causing significant harm to the desired crops. digitellinc.com This selectivity is often based on the differential metabolism of the herbicide between the crop and the weed. Tolerant plant species can rapidly metabolize the active triazine compound into non-toxic conjugates, whereas susceptible weed species are unable to do so, leading to the accumulation of the herbicide and subsequent inhibition of photosynthesis. nih.gov For example, the herbicide metribuzin, a 1,2,4-triazine with a methylthio group, is used for selective weed control in crops like soybeans, potatoes, and wheat. zsmu.edu.uanih.gov The selectivity in wheat cultivars has been linked to the rate at which they can conjugate the herbicide. nih.gov This principle of differential metabolism is a cornerstone of selective weed control strategies using triazine-based herbicides.

| Compound Class | Derivative Example | Activity Metric | Value | Target | Reference |

|---|---|---|---|---|---|

| 2-(benzylamino)-1,3,5-triazine | 2-(3-chlorobenzylamino)-4-methyl-6-(trifluoromethyl)-1,3,5-triazine | pI50 | 7.21 | Spinach thylakoids | ontosight.ai |

| Triazine | Terbuthylazine | I50 | ~1-2 x 10-7 M | Thylakoid membranes | nih.gov |

| Triazinone | Metribuzin | I50 | ~1-2 x 10-7 M | Thylakoid membranes | nih.gov |

Anti-inflammatory Activity of Triazine Derivatives

The triazine scaffold has also been investigated for its potential in developing non-steroidal anti-inflammatory agents. Research on a series of asymmetric 3-methylthio-1,2,4-triazines demonstrated significant anti-inflammatory efficacy in a carrageenan-induced pedal edema assay in rats. nih.gov Several of these compounds exhibited activity comparable to the standard drug, indomethacin (B1671933). nih.gov Five of the most promising compounds were selected for further dose-response evaluation, showing favorable anti-inflammatory efficacy (ED50 values) and a lack of overt neurotoxicity. One of these derivatives was also found to be comparable to indomethacin in a chronic inflammation model (adjuvant-induced polyarthritis). nih.gov

More broadly, a systematic review of triazine derivatives has confirmed their potential as anti-inflammatory agents. researchgate.net Studies have shown that certain 1,3,5-triazine derivatives can significantly reduce paw edema in animal models and suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1α, IL-1β, and IL-6. nih.gov This indicates that the triazine nucleus can serve as a template for the development of new anti-inflammatory drugs.

| Compound Class | Assay | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 3-Methylthio-1,2,4-triazines | Carrageenan-induced pedal edema | ED50 | Active compared to indomethacin | nih.gov |

| 5'-Aminospirotriazolotriazines | Carrageenan-induced paw edema | % Inhibition at 4h (200 mg/kg) | Up to 99.69% | nih.gov |

Central Nervous System (CNS) Disorders Research

Recent research has identified 1,3,5-triazine derivatives as a novel class of ligands for the serotonin (B10506) 5-HT6 receptor, a promising target for the treatment of cognitive impairment in disorders such as Alzheimer's disease. mdpi.com A series of 1,3,5-triazine-piperazine derivatives were synthesized and evaluated for their binding affinity to this receptor. Several compounds demonstrated high affinity, with Ki values in the low nanomolar range. For instance, a thymol (B1683141) derivative, 4-((2-isopropyl-5-methylphenoxy)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine, showed a Ki of 11 nM for the 5-HT6 receptor and exhibited significant procognitive effects in in vivo behavioral tests. mdpi.com

Further structure-activity relationship studies on this class of compounds have identified other potent and selective 5-HT6 receptor ligands. For example, 4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine was found to have a Ki of 13 nM. nih.gov The high affinity and selectivity of these triazine derivatives for the 5-HT6 receptor, coupled with favorable pharmacokinetic properties, make them promising lead candidates for the development of new therapies for CNS disorders.

| Compound Name | Activity Metric | Value | Target Receptor | Reference |

|---|---|---|---|---|

| 4-((1H-indol-3-yl)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine | Ki | - | 5-HT6 | mdpi.com |

| 4-((2-isopropyl-5-methylphenoxy)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine | Ki | 11 nM | 5-HT6 | mdpi.comnih.gov |

| 4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine | Ki | 13 nM | 5-HT6 | nih.gov |

| 4-(4-methyl-1-naphthyloxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine | Ki | 48 nM | 5-HT6 | nih.gov |

| 4-(6-methyl-1-naphthyloxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine | Ki | 236 nM | 5-HT6 | nih.gov |

Vi. Environmental Fate and Ecotoxicology of 4 Methylthio 1,3,5 Triazin 2 Amine Analogs

Environmental Degradation Pathways (Soil and Water)

The degradation of s-triazine herbicides in the environment is a complex process involving both microbial and chemical pathways. These compounds are known for their persistence, with long half-lives reported in various environmental compartments. mdpi.comresearchgate.netnih.gov

Microbial Degradation: Microbial metabolism is a primary route for the breakdown of s-triazine herbicides. mdpi.com Numerous soil bacteria and fungi can utilize these compounds as a source of carbon and nitrogen. The degradation process often begins with N-dealkylation of the side chains on the triazine ring. mdpi.com Further enzymatic action, catalyzed by enzymes from the amidohydrolase superfamily, leads to the hydrolytic degradation of substituents on the ring, eventually forming cyanuric acid. mdpi.comresearchgate.net This intermediate can be further metabolized into ammonia (B1221849) and carbon dioxide. mdpi.comresearchgate.net The presence of a robust microbial community significantly accelerates degradation; studies comparing sterile and non-sterile soil have shown that dissipation is much faster in non-sterile conditions, highlighting the critical role of microorganisms. plos.org

Chemical Degradation (Hydrolysis and Photodegradation): Chemical hydrolysis also contributes to the degradation of s-triazines, particularly in acidic or alkaline conditions. plos.orgnih.gov Prometryn (B1678245), for example, is stable in neutral media but is hydrolyzed by warm acids and alkalis. nih.gov The rate of chemical degradation is influenced by factors such as pH, temperature, and soil moisture. plos.org

Photodegradation, or breakdown by sunlight, is another relevant pathway, especially in surface waters and on soil surfaces. This process can involve the partial or complete loss of side chains from the triazine ring and substitution with hydroxyl groups, ultimately leading to the formation of less complex compounds like cyanuric acid. researchgate.net

The half-life (DT50) of these compounds varies depending on environmental conditions. Atrazine, a related s-triazine, can have a half-life ranging from 42 to 231 days. nih.gov Prometryn is considered moderately persistent, with reported half-lives in soil of 4 to 12 weeks. nih.gov Ametryn (B1665967) is also moderately persistent in soils and can persist for extended periods in water under certain conditions. herts.ac.uk

Leaching and Runoff Potential from Treated Soils

The mobility of s-triazine herbicides in soil dictates their potential to contaminate ground and surface water. Due to their chemical properties, a significant portion of these herbicides can be transported from treated fields into aquatic ecosystems via leaching and surface runoff. nih.gov

Leaching: Leaching is the downward movement of substances through the soil profile with infiltrating water. The potential for a triazine herbicide to leach is governed by its water solubility, its tendency to adsorb to soil particles (sorption), and the physical and chemical properties of the soil itself. awsjournal.orgscielo.br Analogs like ametryn are considered to have moderate to high mobility in soil. scielo.br Key soil characteristics influencing leaching include:

Organic Matter Content: Soils with higher organic matter tend to adsorb triazines more strongly, reducing their mobility. awsjournal.orgscielo.br

Soil Texture: Sandy soils with low clay and organic matter content, such as Quartzarenic Neosols, allow for greater leaching. awsjournal.orgscielo.br

Cation Exchange Capacity (CEC): Higher CEC can increase the sorption of some herbicides, thereby reducing leaching. awsjournal.orgscielo.br

Soil pH: Soil pH can affect the chemical form of the herbicide and its interaction with soil colloids. An increase in soil pH can decrease the sorption of ametryn, leading to greater leaching potential. scielo.br

Studies have shown that ametryn can leach to depths of 20 cm, with rainfall significantly influencing its movement down the soil profile. scielo.br This mobility poses a risk of groundwater contamination, particularly in vulnerable soil types. awsjournal.orgscielo.br

Runoff: Surface runoff is a major pathway for the transport of triazine herbicides to surface water bodies like rivers, lakes, and streams. nih.govunl.edu It is estimated that over 70% of s-triazine residues can enter aquatic systems through this route. nih.gov The amount of herbicide lost to runoff is influenced by the timing and intensity of rainfall after application, tillage practices, slope of the land, and the herbicide's properties. unl.edu

Toxicity to Non-Target Organisms

S-triazine herbicides, including analogs of 4-(Methylthio)-1,3,5-triazin-2-amine, can have adverse effects on a wide range of organisms not targeted by their application. nih.gov Exposure can occur through direct application, spray drift, and runoff from treated areas. epa.gov The primary mode of action in susceptible plants and algae is the inhibition of photosynthesis. mdpi.com

Aquatic Organisms: Aquatic ecosystems are particularly vulnerable due to runoff and leaching.

Fish: Prometryn is considered moderately toxic to fish. orst.edu

Aquatic Invertebrates: Ametryn is moderately toxic to aquatic invertebrates like Daphnia. herts.ac.ukscispace.comresearchgate.net Prometryn is classified as slightly toxic to freshwater invertebrates. orst.edu

Algae and Aquatic Plants: As photosynthesis inhibitors, these herbicides are inherently toxic to algae and other aquatic plants, which can disrupt the base of the aquatic food web. epa.gov

Terrestrial Organisms:

Birds: Prometryn is considered practically nontoxic to birds. orst.edu

Mammals: Studies indicate that prometryn may pose an acute risk to endangered small mammals. epa.gov

Insects and Soil Organisms: Ametryn is moderately toxic to honeybees and earthworms, while prometryn is reported to be nontoxic to these organisms. herts.ac.ukorst.edu

Terrestrial Plants: Non-target terrestrial plants can be affected by spray drift, posing a risk to endangered plant species. epa.gov Seeds of plants like lettuce (Lactuca sativa) and arugula (Eruca sativa) have shown sensitivity to ametryn, with negative impacts on germination and root growth. scispace.comresearchgate.net

Bioaccumulation and Persistence in the Environment

Persistence: S-triazine herbicides are characterized by their high persistence in the environment, attributed to their chemical stability and long half-lives. researchgate.netnih.govnih.gov This persistence means they can remain in soil and water for extended periods, leading to long-term exposure risks for non-target organisms. nih.gov The half-life of prometryn in soil can range from 4 to 12 weeks, while other s-triazines can persist for much longer. nih.gov Their continued presence has been noted even in areas where their use was banned years prior, indicating a lasting environmental legacy. nih.gov

Bioaccumulation: Bioaccumulation refers to the process by which organisms absorb a substance at a rate faster than that at which the substance is lost. For s-triazine herbicides, the potential for bioaccumulation appears to be low to moderate.

Prometryn: Studies in bluegill and rainbow trout indicate a low potential for bioaccumulation, with observed concentrations being 9 to 10 times the ambient water concentration. orst.edu

Other Triazines: Research on aquatic plants like the water hyacinth (Eichhornia crassipes) shows they are capable of accumulating triazine pesticides from the water. nih.gov The bio-concentration factor (BCF) in these plants ranged from 0.8 to 18.4, with the majority of the pesticide stored in the roots. nih.gov

While the bioaccumulation potential in fish may be low, the persistence of these compounds in the environment means that residues are frequently detected in soil, water, and food commodities. researchgate.netnih.gov Residues have also been found in the tissues of various organisms, including birds, mammals, and fish. nih.gov

Vii. Future Directions and Research Opportunities

Design and Synthesis of Novel 4-(Methylthio)-1,3,5-triazin-2-amine Hybrids

A promising strategy in drug discovery is the creation of molecular hybrids, which involves combining two or more pharmacophores to create a single molecule with potentially enhanced affinity, efficacy, and a modified side-effect profile. This approach is particularly relevant for designing novel derivatives of this compound.

One notable example of this strategy involves the design of molecular hybrids that combine a 2-mercaptobenzenesulfonamide fragment with a 4-amino-6-R²-1,3,5-triazin-2-yl ring system. nih.gov In this design, the methylthio group of a precursor can be functionalized to link the triazine core to the sulfonamide moiety. The synthesis of such hybrids often involves a multi-step process. For instance, the reaction of appropriate esters with biguanide (B1667054) hydrochlorides in the presence of a base like sodium methoxide (B1231860) can yield the desired substituted 4-amino-1,3,5-triazin-2-yl derivatives. nih.gov The diversification of these hybrids can be achieved by introducing various substituents on the imidazolidine (B613845) ring of the sulfonamide portion, allowing for a systematic investigation of structure-activity relationships (SAR). nih.gov

| Triazine Core | Linker | Bioactive Moiety | Potential Therapeutic Target |

| 4-(amino)-1,3,5-triazin-2-yl | -methylthio- | Sulfonamide | Cancer |

| 4-(amino)-1,3,5-triazin-2-yl | -thio- | Coumarin (B35378) | Cancer, Inflammation |

| 4-(amino)-1,3,5-triazin-2-yl | -thio- | Chalcone | Cancer, Infectious Diseases |

| 4-(amino)-1,3,5-triazin-2-yl | -thio- | Resveratrol analogue | Cancer, Neurodegenerative Diseases |

Advanced Mechanistic Studies on Biological Targets

A deeper understanding of the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their further development. Advanced mechanistic studies are needed to identify and validate their specific cellular targets and signaling pathways.

In the context of anticancer research, studies on related triazine-sulfonamide hybrids have shown that these compounds can induce cell cycle arrest and apoptosis in cancer cells. nih.gov Future investigations should aim to elucidate the precise molecular players involved in these processes. For example, determining whether these compounds activate specific caspases or modulate the expression of key cell cycle regulatory proteins would provide valuable insights. Furthermore, exploring their potential to inhibit key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway, which is a known target for other triazine derivatives, would be a significant area of research. uni.lu